5-Methylthiazole

Description

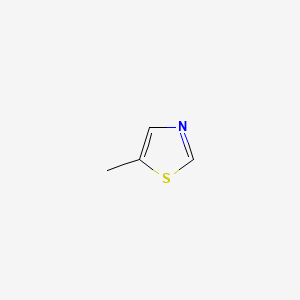

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-4-2-5-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYUNPNLXMSXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189347 | |

| Record name | Thiazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3581-89-3 | |

| Record name | 5-Methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3581-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methylthiazole

This technical guide offers a detailed exploration of the primary synthesis mechanisms and reaction pathways for 5-methylthiazole, a crucial heterocyclic compound in the fields of flavor chemistry, pharmaceuticals, and materials science. The content is tailored for researchers, chemists, and professionals in drug development, providing in-depth mechanistic insights, detailed experimental protocols, and quantitative data analysis.

Primary Synthesis Route: The Hantzsch Thiazole Synthesis

The most established and versatile method for synthesizing the this compound core is the Hantzsch thiazole synthesis, first reported in 1887.[1][2] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[2][3] For the preparation of 5-methyl substituted thiazoles, a common and high-yielding variation involves the reaction of a 2-halopropionaldehyde with thiourea to produce the intermediate 2-amino-5-methylthiazole, which is a key precursor for many derivatives.[4][5]

Overall Reaction:

The synthesis of 2-amino-5-methylthiazole is achieved by reacting 2-chloropropionaldehyde with thiourea. The reaction proceeds via heating in an aqueous or alcoholic medium, followed by neutralization to yield the final product.[2][4]

Figure 1: Overall Hantzsch synthesis of 2-amino-5-methylthiazole.

Reaction Mechanism

The mechanism of the Hantzsch synthesis is a multi-step process that begins with a nucleophilic attack, followed by intramolecular cyclization and dehydration.

-

Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide (thiourea) acting as a nucleophile, attacking the α-carbon of the haloketone (2-chloropropionaldehyde). This forms an isothiouronium salt intermediate.[2][6]

-

Intramolecular Cyclization: The nitrogen atom of the intermediate performs a nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic ring, a thiazoline derivative.[2]

-

Dehydration: The resulting hydroxyl group is eliminated as a water molecule, leading to the formation of the stable, aromatic thiazole ring.[6]

Figure 2: Step-wise mechanism of the Hantzsch thiazole synthesis.

Quantitative Data Summary

The Hantzsch synthesis is known for its high yields.[2][3] Various studies and patents report excellent conversion rates for the synthesis of 2-amino-5-methylthiazole under different conditions.

| Starting Materials | Solvent/Conditions | Reaction Time | Yield | Reference |

| 2-Chloropropionaldehyde, Thiourea | Aqueous solution, Heat to 60-80°C, Neutralize | 3 hours | 90.2% | [4] |

| 2-Bromopropionaldehyde hydrate, Thiourea | Heating | Not specified | 69% | [4] |

| Chlorinated propyl alcohol, Thiourea | Water, Heating | Not specified | 79% | [4] |

| α-Bromopropionaldehyde diethyl acetal, Thiourea | Water, Heating | Not specified | 48% | [4] |

Table 1: Comparative yields for the synthesis of 2-amino-5-methylthiazole.

Experimental Protocols

This section provides a detailed, representative experimental protocol for the synthesis of 2-amino-5-methylthiazole based on documented procedures.[2][4]

Synthesis of 2-Amino-5-methylthiazole

Materials:

-

2-Chloropropionaldehyde (1.0 mol)

-

Thiourea (0.98 mol)

-

25% Sodium Hydroxide (NaOH) aqueous solution

-

Water

Procedure:

-

An aqueous solution containing 2-chloropropionaldehyde is prepared in a suitable reaction vessel equipped with a stirrer and thermometer.

-

Thiourea (0.98 molar equivalents) is added to the solution, and the mixture is stirred continuously.

-

The reaction solution is heated to a temperature between 60-80°C and maintained for approximately 3 hours.

-

After 3 hours, the reaction is cooled to room temperature.

-

The reaction mixture is then neutralized by the careful, dropwise addition of a 25% sodium hydroxide aqueous solution. This step causes the product to crystallize out of the solution.

-

The resulting crystals of 2-amino-5-methylthiazole are collected by filtration.

-

The collected solid is washed with cold water to remove any remaining impurities.

-

The final product is dried under a vacuum to yield a light yellow crystalline powder.

Figure 3: Experimental workflow for Hantzsch synthesis of 2-amino-5-methylthiazole.

Alternative and Derivative Synthesis Pathways

While the Hantzsch synthesis is predominant, other methods exist for creating the this compound scaffold or its derivatives.

-

From Allyl Isothiocyanate: 2-Chloro-5-chloromethylthiazole can be synthesized from allyl isothiocyanate via a two-step process involving chlorination and subsequent oxidation.[7][8] This derivative is a versatile intermediate for agrochemicals and pharmaceuticals.[8]

-

Cook-Heilbron Synthesis: This method is effective for producing 5-aminothiazoles by reacting α-aminonitriles with agents like carbon disulfide or dithioacids.[9] While not a direct route to this compound, it is a key method for accessing 5-amino derivatives, which can be further modified.[1][9]

-

Diazotization of 2-Amino-5-methylthiazole: The 2-amino group of the product from the Hantzsch synthesis can be replaced. For instance, it can be converted to a chloro group via a diazotization reaction with sodium nitrite in the presence of hydrochloric acid, followed by heating.[10] This provides a route to 2-chloro-5-methylthiazole, another important synthetic intermediate.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]

- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Data and Experimental Protocols for 5-Methylthiazole: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 5-methylthiazole, a key heterocyclic compound relevant to pharmaceutical and chemical research. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| 8.63 | s | H2 | CDCl₃ |

| 7.98 | s | H4 | CDCl₃ |

| 2.50 | s | -CH₃ | CDCl₃ |

Data sourced from SpectraBase.[1]

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 151.7 | C2 | DMSO-d₆ |

| 145.2 | C4 | DMSO-d₆ |

| 126.9 | C5 | DMSO-d₆ |

| 11.9 | -CH₃ | DMSO-d₆ |

Data sourced from SpectraBase.[2]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2925 | C-H stretch (methyl) |

| ~1500, ~1450 | C=C and C=N stretching (ring vibrations) |

| ~1375 | C-H bend (methyl) |

Interpretation based on typical IR absorption regions for thiazole derivatives.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 99 | Molecular ion [M]⁺ |

| 72 | [M - HCN]⁺ |

| 71 | [M - H₂CN]⁺ |

Data sourced from PubChem.[3]

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the analysis of liquid organic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct sample depth.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a 90° pulse is used with a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A sufficient number of scans should be acquired to obtain a good quality spectrum.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl or KBr) are clean and dry. A background spectrum of the clean, empty accessory should be recorded.

-

If using salt plates, place a single drop of this compound onto one plate and carefully place the second plate on top to create a thin liquid film.

-

If using an ATR accessory, place a small drop of the sample directly onto the crystal.

-

-

Data Acquisition:

-

Place the sample holder into the FTIR spectrometer.

-

Acquire the spectrum over the desired wavenumber range, typically 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction (GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC).

-

The GC separates the components of the sample based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time.

-

-

Ionization and Mass Analysis:

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

Electron Ionization (EI) is a common method for volatile compounds, where high-energy electrons bombard the molecules, causing them to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

References

The Enigmatic Presence of 5-Methylthiazole in the Plant Kingdom: A Technical Guide

An In-depth Exploration of the Natural Occurrence, Biosynthesis, and Analysis of a Key Flavor Compound for Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Methylthiazole (C₄H₅NS) is a sulfur-containing heterocyclic organic compound recognized for its potent nutty, roasted, and meaty aroma profile. While its role as a significant flavor component in thermally processed foods is well-established, its natural occurrence and de novo biosynthesis within the plant kingdom are subjects of increasing scientific interest. This technical guide provides a comprehensive overview of the current knowledge regarding the presence of this compound in plants, its potential biosynthetic origins, and the analytical methodologies required for its detection and quantification. This document is intended to serve as a valuable resource for researchers in phytochemistry, food science, and drug development exploring the diverse world of plant-derived secondary metabolites.

Natural Occurrence of this compound in Plants

This compound has been identified as a natural volatile constituent in a select number of plant species. Its presence is often subtle and may be influenced by genetic and environmental factors, as well as post-harvest handling and processing. The primary plant sources where this compound has been reported are detailed below.

Table 1: Documented Natural Occurrence of this compound in Plant Species

| Plant Species | Common Name | Family | Plant Part(s) | Quantitative Data | Reference(s) |

| Camellia sinensis | Tea | Theaceae | Leaf | Detected, but not quantified | [1][2] |

| Allium cepa | Onion | Amaryllidaceae | Bulb | Reported as a volatile compound | [3] |

Note: While this compound is a known constituent of the volatile profiles of the plants listed, peer-reviewed literature with specific quantitative data (e.g., in µg/g or mg/kg) is notably scarce. The compound is often identified as part of a complex mixture of volatile organic compounds.

In addition to its confirmed presence, related thiazole compounds are key aroma contributors in other economically important plants. For instance, 2-isobutylthiazole is a well-known character impact compound in tomatoes (Solanum lycopersicum). Furthermore, the formation of this compound is significant during the thermal processing of plant-derived products, such as the roasting of coffee (Coffea spp.) beans and the fermentation and roasting of cocoa (Theobroma cacao) beans, primarily through the Maillard reaction[4][5][6][7].

Formation and Biosynthesis of this compound in Plants

The presence of this compound in plants can be attributed to two primary pathways: de novo biosynthesis within the plant tissues and formation as a result of thermal or enzymatic reactions during processing.

In Planta Biosynthesis

The endogenous synthesis of the thiazole ring in plants is fundamentally linked to the biosynthesis of thiamin (Vitamin B1). The thiazole moiety of thiamin is derived from precursors originating from primary metabolism. While the direct biosynthetic pathway to this compound as a standalone volatile has not been fully elucidated, the pathway for its core structure provides a strong theoretical framework.

The proposed biosynthetic pathway for the thiazole ring in plants, based on studies of thiamin synthesis, is illustrated below.

Formation via Maillard Reaction

In processed plant products, particularly those subjected to heat, the Maillard reaction is the predominant pathway for the formation of this compound. This complex series of reactions occurs between reducing sugars and amino acids. The sulfur-containing amino acid, cysteine, is a key precursor for the formation of sulfur-containing volatiles, including thiazoles.

References

- 1. Showing Compound this compound (FDB011117) - FooDB [foodb.ca]

- 2. 5-methyl thiazole, 3581-89-3 [thegoodscentscompany.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. coffeeresearch.org [coffeeresearch.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

Fundamental Chemical Properties of 5-Methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the core chemical and physical properties of 5-Methylthiazole (CAS No: 3581-89-3). It includes quantitative data, detailed experimental protocols for property determination, and visualizations of key experimental workflows and conceptual relationships to support advanced research and development applications.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 5-position.[1][2] It is a flammable, colorless to pale yellow liquid with a nutty, roasted, and meaty odor profile.[3][4][5] Its versatile chemical nature makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[6]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅NS | [1][2] |

| Molecular Weight | 99.15 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 141-142 °C (at 745-760 mmHg) | [2][3][4] |

| Density | 1.12 g/mL (at 25 °C) | [2][3] |

| Refractive Index | n20/D 1.528 | [2][3] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [3] |

| pKa | 3.03 (at 25 °C) | [2] |

| logP (o/w) | 0.739 (estimated) | [2][4] |

Table 2: Solubility Data

| Solvent | Solubility (at 25 °C) | Source |

| Water | 5689 mg/L (estimated) | [4] |

| Alcohol | Soluble | [4] |

Table 3: Safety and Hazard Information

| Identifier | Description | Source |

| GHS Pictograms | GHS02 (Flammable), GHS07 (Irritant) | [2] |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |

| Storage Class | 3 (Flammable liquids) | [3] |

| WGK | 3 (Highly hazardous for water) | [3] |

Spectroscopic Profile

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

Table 4: Summary of Key Spectroscopic Data

| Spectrum Type | Solvent | Key Chemical Shifts (δ) / Peaks | Source |

| ¹H NMR | CDCl₃ | δ ~2.5 ppm (s, 3H, -CH₃)δ ~7.5 ppm (s, 1H, Thiazole H-4)δ ~8.6 ppm (s, 1H, Thiazole H-2) | [7] |

| ¹³C NMR | DMSO-d₆ | δ ~11.8 ppm (-CH₃)δ ~123.3 ppm (Thiazole C-5)δ ~134.4 ppm (Thiazole C-4)δ ~155.7 ppm (Thiazole C-2) | [8][9] |

| IR | KBr | ~3100-3000 cm⁻¹ (C-H stretch, aromatic)~2950-2850 cm⁻¹ (C-H stretch, alkyl)~1500-1400 cm⁻¹ (C=N, C=C stretch) | [10] |

Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by the thiazole ring, a π-electron-rich heterocycle.

-

Basicity : The nitrogen atom in the thiazole ring imparts basic properties, with a pKa of 3.03.[2]

-

Alkylation : It can undergo alkylation to form thiazolium salts. For instance, it reacts with n-butyl bromide to yield room-temperature ionic liquids.[2]

-

Electrophilic Substitution : The thiazole ring can undergo electrophilic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole or furan.

-

Building Block : It serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry for creating derivatives with potential anti-inflammatory properties.[6][11][12]

References

- 1. This compound | C4H5NS | CID 137980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3581-89-3 [chemicalbook.com]

- 3. This compound 97 3581-89-3 [sigmaaldrich.com]

- 4. 5-methyl thiazole, 3581-89-3 [thegoodscentscompany.com]

- 5. scent.vn [scent.vn]

- 6. chemimpex.com [chemimpex.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 2-Amino-5-methylthiazole synthesis - chemicalbook [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Biological Activity Screening of Novel 5-Methylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel 5-methylthiazole derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This document details key experimental protocols, presents a consolidated summary of biological activity data, and visualizes essential workflows and signaling pathways to facilitate further research and development in this promising area.

Core Biological Activities and Data Summary

Novel this compound derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data from various screening assays, providing a comparative analysis of the potency of different derivatives.

Anticancer Activity

The antiproliferative effects of this compound derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

| Compound/Derivative | A-549 (Lung) | Bel7402 (Liver) | HCT-8 (Intestine) | MDA-MB-231 (Breast) | Reference |

| Series 1: 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamides | |||||

| Compound A | >50 | >50 | 48% inhibition @ 50µM | Not Tested | [1] |

| Compound B | Moderate Activity | Moderate Activity | Moderate Activity | Not Tested | [1] |

| Series 2: Thiazole-based molecules | |||||

| Compound 4d | Not Tested | Not Tested | Not Tested | 1.21 | [2] |

| Sorafenib (Reference) | Not Tested | Not Tested | Not Tested | 2.54 | [2] |

Note: Data is compiled from multiple sources. Direct comparison between different series should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives is significant, with activity observed against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity.

Table 2: Antibacterial Activity of this compound Derivatives (MIC in µM)

| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Bacillus subtilis | Reference |

| Series 3: 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | |||||

| Compound 3g | 0.21 | 0.21 | Not Tested | Not Tested | |

| Ciprofloxacin (Reference) | Not Tested | Not Tested | Not Tested | Not Tested | |

| Series 4: 2-amino-5-alkylidene-thiazol-4-ones | |||||

| Compound X | No Activity | 15.6 | 62.5 | 31.2 | [3] |

Table 3: Antifungal Activity of this compound Derivatives (MIC in µM)

| Compound/Derivative | Candida albicans | Aspergillus niger | Geotrichum candidum | Reference |

| Series 5: Di- and trithiazole derivatives | ||||

| Compound 17a | Not Tested | Promising Activity | Similar to Amphotericin B | [4] |

| Amphotericin B (Reference) | Not Tested | Standard | Standard | [4] |

| Series 6: 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives | ||||

| Compound 7e | 3.9 | Not Tested | Not Tested | [5] |

| Fluconazole (Reference) | 15.62 | Not Tested | Not Tested | [5] |

Anti-inflammatory Activity

Certain this compound derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 4: Anti-inflammatory Activity of this compound-Thiazolidinone Conjugates

| Compound/Derivative | COX-1 Inhibition | COX-2 Inhibition | LOX Inhibition | Reference |

| Series 7 | Superior to Naproxen | Inactive | Not Remarkable | [6][7] |

| Naproxen (Reference) | Standard | Not Applicable | Not Applicable | [6][7] |

| Indomethacin (Reference) | Standard | Standard | Not Applicable | [7] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of biological activity screening. The following sections provide step-by-step methodologies for the key assays cited in this guide.

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding:

-

Harvest cancer cells during their exponential growth phase.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density.

-

Include wells for "cell-free" blanks (medium only) to determine background absorbance.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the this compound derivatives in a complete culture medium.

-

After 24 hours of cell seeding, carefully aspirate the medium from the wells.

-

Add 100 µL of fresh medium containing different concentrations of the test compounds to the respective wells.

-

Include a "vehicle control" group (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an "untreated control" group (cells in fresh medium only).

-

Incubate the plate for a further 24-72 hours.[6]

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the MTT solution without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently pipette the solution up and down to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is used to correct for background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Cation-adjusted Mueller-Hinton Broth) to achieve a range of concentrations.[5]

-

-

Inoculum Preparation:

-

Prepare a standardized suspension of the test microorganism (e.g., from an overnight culture) in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute the standardized inoculum in the growth medium to achieve the final desired inoculum density in the wells (typically 5 x 10^5 CFU/mL).[3]

-

-

Inoculation:

-

Add a standardized volume of the diluted inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.

-

Include a positive control well (inoculum without the compound) and a negative control well (medium only).

-

-

Incubation:

-

Incubate the microtiter plate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.[3]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[5]

-

Anti-inflammatory Screening: Cyclooxygenase (COX) Inhibitory Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory response.

Protocol:

-

Reagent Preparation:

-

Assay Procedure (96-well plate format):

-

Set up control wells:

-

100% activity control: enzyme, buffer, and solvent (no inhibitor).

-

Inhibitor control: enzyme, buffer, and a known COX inhibitor (e.g., naproxen, indomethacin).

-

Blank wells: buffer and substrate (no enzyme).

-

-

Add the test compounds at various concentrations to the designated wells.

-

Add the COX enzyme (either COX-1 or COX-2) to all wells except the blank.

-

Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.[8][9]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the arachidonic acid substrate to all wells simultaneously.

-

Immediately place the plate in a microplate reader.

-

Measure the change in absorbance or fluorescence over time at the appropriate wavelength.[8]

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

-

Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value for both COX-1 and COX-2.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and proposed signaling pathways for the biological activity of this compound derivatives.

Experimental Workflow for Biological Activity Screening

Caption: A generalized workflow for the biological activity screening of novel compounds.

Proposed Signaling Pathway for Anti-inflammatory Activity

References

- 1. benchchem.com [benchchem.com]

- 2. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 9. academicjournals.org [academicjournals.org]

5-Methylthiazole: A Heterocyclic Scaffold for Innovation in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, has emerged as a versatile and highly valuable building block in the field of organic synthesis. Its unique electronic properties and multiple reactive sites make it a sought-after scaffold for the construction of a diverse array of complex molecules with significant applications in medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering detailed experimental protocols, quantitative data, and visualizations of key pathways to aid researchers in leveraging the full potential of this important heterocyclic motif.

Synthesis of the this compound Core

The construction of the this compound ring can be achieved through several synthetic strategies, with the Hantzsch thiazole synthesis being the most prominent and widely utilized method.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for the preparation of thiazole derivatives, typically involving the condensation of an α-haloketone with a thioamide.[1][2] For the synthesis of this compound derivatives, a common approach involves the reaction of a thioamide with an appropriate α-halocarbonyl compound.

A general representation of the Hantzsch synthesis for a 2,5-disubstituted thiazole is depicted below:

Caption: General scheme of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-5-methylthiazole

A widely used derivative, 2-amino-5-methylthiazole, serves as a crucial starting material for further functionalization. Its synthesis via the Hantzsch reaction is a well-established procedure.[3][4]

Materials:

-

Thiourea

-

Chloroacetone

-

Water or Ethanol

Procedure:

-

Suspend thiourea (1 mole equivalent) in water or ethanol.[5]

-

Add chloroacetone (1 mole equivalent) dropwise to the stirring suspension. The reaction is exothermic, and the temperature may rise.[5]

-

After the addition is complete, reflux the reaction mixture for 2-4 hours.[5]

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.[5]

-

The crude 2-amino-5-methylthiazole can be collected by filtration and purified by recrystallization.

Cook-Heilbron Thiazole Synthesis

An alternative route to 5-aminothiazoles is the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide or other sulfur-containing reagents.[6][7][8] This method is particularly useful for accessing 5-aminothiazole derivatives with various substituents at the 2- and 4-positions.[6]

The mechanism of the Cook-Heilbron synthesis is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of carbon disulfide.[3]

Caption: Key steps in the Cook-Heilbron synthesis of 5-aminothiazoles.

Synthesis of Unsubstituted this compound

While many protocols focus on substituted derivatives, the parent this compound can be prepared from 2-amino-5-methylthiazole via a two-step sequence involving diazotization followed by reduction. A related procedure for the synthesis of 2-chloro-5-methylthiazole from 2-amino-5-methylthiazole has been reported with a yield of 82%.[3]

Experimental Protocol: Synthesis of 2-Chloro-5-methylthiazole [3]

Materials:

-

2-Amino-5-methylthiazole (2.60 mol)

-

35% Hydrochloric acid (10.4 mol)

-

Sodium nitrite (2.86 mol)

-

Chloroform

Procedure:

-

Charge a four-necked flask with 2-amino-5-methylthiazole and 35% hydrochloric acid and stir the mixture.

-

Cool the mixture to -5°C.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the reaction temperature at or below 0°C.

-

After the addition, stir the mixture for one hour at a temperature at or below 0°C.

-

Heat the reaction mixture to 60°C and stir for an additional hour.

-

Cool the mixture to room temperature and extract the product with chloroform.

-

Remove the chloroform and distill the residue under reduced pressure to obtain 2-chloro-5-methylthiazole.

The subsequent reduction of the 2-chloro group to afford this compound can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation.

Reactivity of the this compound Ring

The reactivity of the this compound ring is dictated by the electronic nature of the heteroatoms and the methyl substituent. The thiazole ring is generally considered electron-rich and undergoes electrophilic substitution, while the protons on the ring exhibit varying acidities, allowing for regioselective metalation.

Electrophilic Aromatic Substitution

Electrophilic substitution on the thiazole ring is a key transformation for its functionalization. The regioselectivity of this reaction is influenced by the directing effects of the ring heteroatoms and any existing substituents. Theoretical studies and experimental evidence suggest that the C5 position is the most electron-rich and thus the preferred site for electrophilic attack in many thiazole derivatives.

Metalation and Lithiation

The protons on the thiazole ring can be abstracted by strong bases, such as organolithium reagents, to form highly reactive organometallic intermediates. The acidity of the ring protons generally follows the order C2 > C5 > C4. This differential acidity allows for regioselective deprotonation and subsequent reaction with various electrophiles, providing a powerful tool for the introduction of a wide range of functional groups.

Data Presentation: Comparative Yields of Thiazole Synthesis

The efficiency of thiazole synthesis can vary significantly depending on the chosen method and reaction conditions. The following table summarizes reported yields for the synthesis of various thiazole derivatives under different conditions.

| Product | Synthetic Method | Reaction Conditions | Yield (%) | Reference |

| 2-Amino-4-phenylthiazole | Hantzsch Synthesis | 2-Bromoacetophenone, thiourea, methanol, reflux | High | [1] |

| 2-Amino-5-methylthiazole | Hantzsch Synthesis | 2-Chloropropionaldehyde, thiourea, toluene, heat | 78 | [3] |

| 2-Amino-5-methylthiazole | Hantzsch Synthesis | Chlorinated propyl alcohol, thiourea, water, heat | 79 | [3] |

| 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carbox-amide-1,1-di-oxyde | Amidation | o-xylene, reflux, 24h, Zn-MK10 catalyst | 90 | [8] |

| 2-Imino-3,4-dimethyl-2,3-dihydrothiazole | Hantzsch Synthesis (acidic) | 10M HCl-EtOH, 80°C, 20 min | 73 | [7] |

This compound as a Building Block in Drug Discovery and Agrochemicals

The this compound scaffold is a privileged structure in medicinal chemistry and agrochemical research, appearing in numerous biologically active compounds.

Anti-inflammatory Agents: COX Inhibitors

A significant application of this compound derivatives is in the development of anti-inflammatory drugs, particularly as inhibitors of cyclooxygenase (COX) enzymes.[9] The COX enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation.[2] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[2]

Derivatives of this compound have been synthesized and shown to exhibit selective inhibition of COX-1.[9]

Caption: Inhibition of the COX-1 pathway by this compound derivatives.

Antioxidant and Antimicrobial Agents

Derivatives of 2-amino-5-methylthiazole have been synthesized and evaluated for their antioxidant and antimicrobial properties.[10] For instance, Schiff base derivatives incorporating a 1,3,4-oxadiazole-2-thiol moiety have demonstrated significant radical scavenging activity.[10]

Agrochemicals

The thiazole ring is a component of some commercial agrochemicals. 2-Chloro-5-chloromethylthiazole, which can be synthesized from 2-amino-5-methylthiazole, is an important intermediate for the synthesis of neonicotinoid insecticides such as clothianidin.[11] Isothiazole derivatives, close relatives of thiazoles, are also widely used as fungicides in crop protection.[12]

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new bioactive molecules based on the this compound scaffold typically follows a structured workflow, from initial synthesis to biological screening.

Caption: A typical workflow for the development of bioactive this compound derivatives.

Conclusion

This compound has proven to be a cornerstone in heterocyclic chemistry, offering a robust and adaptable platform for the synthesis of a multitude of functional molecules. Its accessibility through well-established synthetic routes like the Hantzsch synthesis, combined with its versatile reactivity, ensures its continued importance in both academic research and industrial applications. The successful development of this compound-based compounds as potent biological agents highlights the immense potential that this heterocyclic building block holds for future innovations in drug discovery, agrochemicals, and materials science. This guide serves as a foundational resource to empower researchers to explore and exploit the rich chemistry of this compound in their scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. synarchive.com [synarchive.com]

- 3. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. 2-Amino-5-methylthiazole synthesis - chemicalbook [chemicalbook.com]

- 9. Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

Pharmacological Profile and Initial Assessment of 5-Methylthiazole Compounds: A Technical Guide

The 5-methylthiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities. This structural unit is integral to several FDA-approved drugs, including the anti-HIV agent Ritonavir and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[1] Its derivatives have demonstrated a wide spectrum of therapeutic potential, ranging from anti-inflammatory and anticancer to antimicrobial and antioxidant effects. This guide provides an in-depth overview of the pharmacological profile of this compound compounds, details key experimental protocols for their assessment, and presents quantitative data to support their therapeutic promise.

Pharmacological Profile

The biological activity of this compound derivatives is diverse, with significant findings in several key therapeutic areas.

Anti-inflammatory Activity:

A notable pharmacological action of this compound derivatives is their anti-inflammatory effect, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] Certain 5-benzyliden-2-(this compound-2-ylimino)thiazolidin-4-one derivatives have been identified as potent and selective inhibitors of COX-1.[1][2][3][4] In vivo studies using the carrageenan-induced mouse paw edema model have shown that these compounds can exhibit superior anti-inflammatory activity compared to the standard drug indomethacin.[1] The structure-activity relationship suggests that the nature and position of substituents on the associated benzene ring are critical for potency.[1][3]

Anticancer Activity:

This compound derivatives have emerged as promising candidates for anticancer drug development.[5][6][7] These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, including lung (A-549), kidney (A-498), colon (HCT-116, HT-29), and liver (HepG2) cancer cells.[5][6][7] The mechanism of action for some of these derivatives involves the modulation of critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[8]

Antimicrobial Activity:

The this compound nucleus is a key component in compounds exhibiting significant antibacterial and antifungal properties.[5][9] Derivatives have shown efficacy against both Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5] Structure-based activity analysis has indicated that the presence of electron-withdrawing groups on associated phenyl rings can be essential for antimicrobial activity.[5]

Antioxidant Activity:

Several 2-amino-5-methylthiazole derivatives incorporating a 1,3,4-oxadiazole-2-thiol moiety have been synthesized and evaluated for their antioxidant potential.[10] These compounds have demonstrated significant radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide radicals.[10] The presence of electron-donating substituents on the aromatic rings of these derivatives appears to enhance their antioxidant capacity.[10]

Data Presentation

Table 1: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound ID | Substituent | % Inhibition of Edema (in vivo) | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Reference |

| 13 | 2,3-di-Cl | 57.8 ± 1.3 | >100 | >100 | [1] |

| 16 | 3-Br | 57.6 ± 1.4 | 12.5 | >100 | [1] |

| 12 | 4-Cl | 55.6 ± 1.5 | 15.2 | >100 | [1] |

| 8 | 4-NO2 | 55.4 ± 1.5 | 10.1 | >100 | [1] |

| Indomethacin | - | 47.0 ± 1.6 | - | - | [1] |

| Naproxen | - | - | 24.5 | >100 | [1] |

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value (µg/mL) | Reference |

| IVa | A-549 (Lung) | GI50 | < 10 | [7] |

| 9 | HepG-2 (Liver) | IC50 | 1.61 ± 1.92 | [5] |

| 10 | HepG-2 (Liver) | IC50 | 1.98 ± 1.22 | [5] |

Table 3: Antimicrobial Activity of Selected this compound Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 48a, 48b, 48d, 48f | E. coli, B. cereus | - | [5] |

| 46 | Bacteria | 46.9 - 93.7 | [5] |

| 46 | Fungi | 5.8 - 7.8 | [5] |

| 37a, 37b, 37c | Various Bacteria | 6.25 | [5] |

Table 4: Antioxidant Activity of Selected this compound Derivatives

| Compound ID | Assay | IC50 (µg/mL) | Reference |

| 6a | DPPH Scavenging | 15.2 | [10] |

| 6c | DPPH Scavenging | 16.8 | [10] |

| 6e | DPPH Scavenging | 15.9 | [10] |

| 6a | Superoxide Radical Scavenging | 17.2 | [10] |

| 6e | Superoxide Radical Scavenging | 18.6 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound compounds.

Synthesis of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones:

The synthesis of these anti-inflammatory agents generally involves a multi-step process.[4]

-

Amide Formation: Commercially available 2-amino-5-methylthiazole is treated with chloroacetyl chloride to form the corresponding amide derivative.[4]

-

Cyclization: The amide derivative undergoes cyclization in the presence of ammonium thiocyanate in refluxing ethanol to yield 2-(5-methylthiazol-2-yl) thiazolidin-4-one.[4]

-

Condensation: The resulting thiazolidinone is then heated to reflux with an appropriate aldehyde to provide the final 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones.[4]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Mouse Paw Edema:

This is a standard model for evaluating acute inflammation.[4]

-

Animal Grouping: Mice are divided into control, standard (e.g., indomethacin 10 mg/kg), and test groups (equimolar dose of the test compound).[4]

-

Drug Administration: The respective treatments are administered intraperitoneally.[4]

-

Induction of Edema: After a set time, a 1% w/v solution of carrageenan is injected into the sub-plantar region of the right hind paw.[4]

-

Measurement: The paw volume is measured at various time points post-injection using a plethysmometer, and the percentage inhibition of edema is calculated.

In Vitro COX-1 and COX-2 Inhibition Assay:

This assay determines the inhibitory effect of the compounds on COX enzymes.

-

Assay Kit: A commercial kit (e.g., from Cayman Chemical) is typically used, which includes ovine COX-1 and human recombinant COX-2 enzymes.[4]

-

Principle: The assay measures the production of PGF2α, which is derived from the COX-catalyzed conversion of arachidonic acid to PGH2.[4]

-

Procedure: The test compounds are incubated with the respective COX enzyme and arachidonic acid according to the manufacturer's instructions.

-

Quantification: The amount of PGF2α produced is quantified, and the IC50 values are determined.

In Vitro Anticancer Assay: Sulforhodamine B (SRB) Assay:

This assay is used to determine cytotoxicity against cancer cell lines.[6]

-

Cell Plating: Cancer cells (e.g., A-549 and A-498) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period.

-

Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid.

-

Staining: The fixed cells are stained with Sulforhodamine B dye.

-

Measurement: The bound dye is solubilized, and the absorbance is measured to determine cell viability. The GI50 (concentration for 50% growth inhibition) is then calculated.[6][7]

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity:

This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH radical.[10]

-

Reaction Mixture: A solution of the test compound in methanol is mixed with a methanolic solution of DPPH.

-

Incubation: The mixture is incubated in the dark at room temperature.

-

Measurement: The decrease in absorbance at 517 nm is measured spectrophotometrically.[10]

-

Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined.

Mandatory Visualizations

Caption: Generalized workflow for the synthesis and initial assessment of this compound compounds.

Caption: Simplified signaling pathway showing COX-1 inhibition by this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds in drug discovery. Their well-documented anti-inflammatory, anticancer, antimicrobial, and antioxidant activities provide a strong foundation for further development. The structure-activity relationships identified in various studies offer valuable insights for the rational design of new, more potent, and selective therapeutic agents. The experimental protocols detailed in this guide provide a framework for the initial assessment of novel this compound compounds, facilitating their progression from synthesis to potential clinical candidates. Future research should continue to explore the diverse pharmacological potential of this scaffold and focus on optimizing lead compounds for improved efficacy and safety profiles.

References

- 1. Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Synthesis of Novel 5-Methylthiazole Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel 5-methylthiazole analogs. The thiazole ring is a crucial scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds, demonstrating a wide range of therapeutic activities including anticancer, anti-inflammatory, antimicrobial, and kinase inhibition.[1][2][3] This document details synthetic methodologies, summarizes quantitative biological data, and illustrates key signaling pathways and experimental workflows.

Synthesis of this compound Analogs

The synthesis of this compound derivatives often involves multi-step reactions, starting from commercially available precursors. A common strategy is the Hantzsch thiazole synthesis, followed by various modifications to introduce diverse functional groups and build molecular complexity.

Below is a generalized workflow for the synthesis of complex this compound derivatives, such as the 1,3,4-oxadiazole-2-thiol conjugates reported in recent literature.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of 5-Methylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 5-methylthiazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound derivatives, offering a valuable resource for researchers in drug discovery and development. We delve into the critical structural modifications that influence biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and its appended functionalities. The following tables summarize key quantitative data from various studies, highlighting the impact of these modifications on different biological targets.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have shown promise in this area, with their activity being highly dependent on the substitution pattern.

| Compound ID | R Group (at position X) | Target Organism | MIC (µM) | Reference |

| 3g | 4-(dimethylamino)phenyl at C7 of thiazolo[4,5-b]pyridin-2-one | Pseudomonas aeruginosa | 0.21 | [1] |

| 3g | 4-(dimethylamino)phenyl at C7 of thiazolo[4,5-b]pyridin-2-one | Escherichia coli | 0.21 | [1] |

| 48a, 48b, 48d, 48f | Varied substitutions on a thiazolidinone moiety | E. coli, B. cereus | Not specified | [2] |

Key SAR Insights for Antimicrobial Activity:

-

The fusion of a pyridine ring to the this compound core, as seen in thiazolo[4,5-b]pyridin-2-ones, can lead to potent antimicrobial activity.[1]

-

Substitution at the 7-position of the thiazolo[4,5-b]pyridine ring system with an electron-donating group, such as a dimethylamino-substituted phenyl ring, appears to be crucial for enhanced activity against Gram-negative bacteria.[1]

Anti-Inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. This compound derivatives have been investigated as anti-inflammatory agents, primarily targeting cyclooxygenase (COX) enzymes.

| Compound ID | Substituent on Benzylidene Moiety | % Inhibition of Paw Edema (at dose) | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Reference |

| Compound 16 | 4-N,N-dimethylaminobenzylidene | Good | Active | Inactive | [3][4] |

| Indomethacin | - | - | - | - | [3][4] |

| Naproxen | - | - | - | - | [3][4] |

Key SAR Insights for Anti-Inflammatory Activity:

-

Conjugation of a this compound core with a thiazolidinone moiety results in compounds with significant anti-inflammatory properties.[3][4]

-

The nature and position of the substituent on the 5-benzylidene ring of the thiazolidinone are critical determinants of activity.[3][4]

-

Many of these derivatives exhibit selective inhibition of COX-1 over COX-2, suggesting a potential for developing agents with a distinct pharmacological profile.[3][4][5]

Anticancer Activity

The thiazole scaffold is present in several approved anticancer drugs. Research into novel this compound derivatives continues to yield promising candidates with cytotoxic activity against various cancer cell lines.

| Compound ID | Substituent | Cell Line | IC50 (µM) | Reference |

| 84c | N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide | A549 (Lung) | 23.30 ± 0.35 | [6] |

| 13 | m,p-dimethyl substitution on phenyl ring | Not specified | Not specified | [2] |

| 15, 16 | p-chloro/p-methyl on phenyl, methyl on thiazole | Not specified | Not specified | [2] |

| 9 | Varied substitutions on a 4-methyl-2-phenylthiazole-5-carbohydrazide core | HepG-2 (Liver) | 1.61 ± 1.92 µg/mL | [2] |

| 10 | Varied substitutions on a 4-methyl-2-phenylthiazole-5-carbohydrazide core | HepG-2 (Liver) | 1.98 ± 1.22 µg/mL | [2] |

Key SAR Insights for Anticancer Activity:

-

Thioacetamide derivatives of 5-methyl-4-phenylthiazole have demonstrated selective cytotoxicity against lung adenocarcinoma cells.[6]

-

For cytotoxic activity, substitutions on the phenyl ring are crucial, with m,p-dimethyl substitutions showing importance.[2]

-

The nature of the group attached to the thiazole nitrogen can significantly impact activity.[2]

Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular signaling and are major targets in oncology. This compound derivatives have been identified as potent inhibitors of various kinases.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 2 | Itk | Potent | [7] |

| Compound 3 | Itk | Potent | [8] |

Key SAR Insights for Kinase Inhibitory Activity:

-

2-Amino-5-[(thiomethyl)aryl]thiazoles are a promising class of Itk inhibitors.[7]

-

The nature of the aryl group attached to the thiomethyl linker is a key determinant of potency and selectivity.[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing SAR studies. The following sections provide methodologies for the synthesis and biological evaluation of this compound derivatives, compiled from the cited literature.

General Synthesis of this compound Derivatives

A common route for the synthesis of 2-amino-5-methylthiazole derivatives involves the Hantzsch thiazole synthesis.

Protocol 1: Synthesis of 2-Amino-5-methylthiazole Derivatives

-

Reaction Setup: To a solution of a substituted ketone (1 equivalent) in ethanol, add thiourea (2 equivalents) and iodine (1 equivalent).[9]

-

Reaction Conditions: The mixture can be refluxed for 8-10 hours (conventional method) or subjected to microwave irradiation at 170 W for 5-15 minutes (microwave-assisted method).[9]

-

Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is cooled and poured into an ice-cold bath.[9]

-

Purification: The resulting precipitate is filtered, dried, and recrystallized from absolute ethanol to yield the purified 2-aminothiazole derivative.[9]

Protocol 2: Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides

-

Step 1: Synthesis of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide: This intermediate is synthesized by reacting 2-amino-5-methyl-4-phenylthiazole with 2-chloroacetyl chloride.[6]

-

Step 2: Synthesis of the final compound: The intermediate from Step 1 is reacted with various mercapto derivatives to yield the title compounds.[6]

Biological Evaluation Protocols

Protocol 3: Antimicrobial Activity Assessment (Agar Diffusion and Microdilution)

-

Agar Diffusion Method:

-

Prepare agar plates inoculated with the test microorganism.

-

Apply sterile paper discs impregnated with the test compound solution onto the agar surface.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each disc.

-

-

Resazurin-Based Microdilution Assay (for MIC determination):

-

Prepare serial dilutions of the test compounds in a 96-well microtiter plate.[1]

-

Add a standardized inoculum of the test microorganism to each well.[1]

-

Incubate the plates.[1]

-

Add resazurin solution to each well and incubate further.

-

The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin (from blue to pink).[1]

-

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.[6]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 24 or 48 hours).[6]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals.[6]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[6]

Protocol 5: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and the test compound at various concentrations.

-

Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the oxygen consumption or the production of prostaglandin E2 (PGE2) using an appropriate method (e.g., ELISA).

-

IC50 Calculation: Calculate the IC50 value for each enzyme from the dose-response curve.[3][4]

Visualizing a Logical Relationship and Experimental Workflow

Graphical representations are invaluable for understanding complex relationships and processes. The following diagrams, generated using the DOT language, illustrate a key logical relationship in SAR and a typical experimental workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

Quantum Chemical Calculations for the Electronic Structure of 5-Methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure of 5-Methylthiazole. This analysis is critical for understanding the molecule's reactivity, stability, and potential as a pharmacophore in drug design. The methodologies and data presented herein are grounded in established computational chemistry practices, offering a robust framework for further research and development.

Introduction to this compound

This compound is a heterocyclic organic compound containing a thiazole ring substituted with a methyl group. The thiazole moiety is a key structural component in numerous pharmaceuticals, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2] Understanding the electronic properties of this compound at a quantum mechanical level is fundamental to predicting its chemical behavior and its interactions with biological targets.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for investigating the electronic landscape of molecules. These methods allow for the precise calculation of various electronic descriptors that govern molecular properties.

Computational Methodology

The following section details a standard protocol for performing quantum chemical calculations on this compound to determine its electronic structure. This workflow is a common approach in computational chemistry for studying organic molecules.[3][4]

Molecular Geometry Optimization

The first step in any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule, known as the ground state geometry. This is achieved through a process of geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

A widely used and reliable method for this purpose is Density Functional Theory (DFT) employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p).[5][6] The choice of this functional and basis set offers a good balance between computational cost and accuracy for organic molecules. The optimization process is typically performed in the gas phase to represent an isolated molecule.

Frequency Calculations

Subsequent to geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Electronic Structure Analysis

With the optimized geometry, a single-point energy calculation is performed to obtain detailed information about the electronic structure. This includes the analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and Mulliken atomic charges.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[7] A smaller gap suggests higher reactivity.[3]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species.

-

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the local electronic environment within the molecule.

The following diagram illustrates the logical workflow for these quantum chemical calculations.

Key Electronic Structure Data

The following tables summarize the key quantitative data obtained from the quantum chemical calculations on this compound. These values provide a detailed picture of the molecule's electronic characteristics.

Table 1: Calculated Energies of Frontier Molecular Orbitals

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (EHOMO) | -6.5 to -7.5 |

| Lowest Unoccupied Molecular Orbital (ELUMO) | -0.5 to -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | 5.0 to 7.0 |

Note: The exact values can vary slightly depending on the specific functional and basis set used. The ranges provided are typical for DFT calculations on similar thiazole derivatives.[1][3]

Table 2: Global Reactivity Descriptors

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide further insight into the molecule's chemical behavior.

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 |

| Electron Affinity (A) | -ELUMO | 0.5 to 1.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 to 3.5 |

| Chemical Softness (S) | 1 / (2η) | 0.14 to 0.20 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 to 4.5 |

| Electrophilicity Index (ω) | χ2 / (2η) | 1.75 to 2.90 |

These values are calculated using the energies from Table 1 and provide a quantitative measure of the molecule's reactivity.[3]

Visualization of Electronic Properties

The following section provides a conceptual visualization of the relationship between the calculated electronic properties and the overall understanding of the this compound molecule.

Conclusion